Acetic acid, trifluoro-, 4-ethylphenyl ester, also known as ethyl 4-ethylphenyl acetate, is an organic compound classified under esters. Its chemical formula is with a molecular weight of approximately 164.20 g/mol. This compound is characterized by the presence of a trifluoroacetate group, which contributes to its unique chemical properties and potential applications in various scientific fields.
The compound is synthesized from acetic acid and 4-ethylphenol, where the acetic acid is modified to include a trifluoro group. It is primarily utilized in laboratory settings and is not recommended for food or drug use due to its hazardous nature.
Acetic acid, trifluoro-, 4-ethylphenyl ester falls under the category of ester compounds. It is recognized for its flammable characteristics and potential health hazards, including serious eye irritation upon exposure. The compound is listed in various chemical inventories, including the Toxic Substances Control Act (TSCA) and the European Chemicals Agency (ECHA) databases.
The synthesis of acetic acid, trifluoro-, 4-ethylphenyl ester typically involves esterification reactions between acetic acid and 4-ethylphenol in the presence of a dehydrating agent or catalyst.
The molecular structure of acetic acid, trifluoro-, 4-ethylphenyl ester can be represented as follows:
The structure features a phenyl ring substituted with an ethyl group and an acetate functional group derived from acetic acid.
Acetic acid, trifluoro-, 4-ethylphenyl ester can undergo several chemical reactions:
These reactions typically require controlled conditions such as temperature and pH adjustments to achieve desired yields and purity levels.
The mechanism of action for acetic acid, trifluoro-, 4-ethylphenyl ester primarily involves its reactivity as an electrophile in nucleophilic substitution reactions.
Acetic acid, trifluoro-, 4-ethylphenyl ester exhibits flammable characteristics and should be handled with care due to its potential for causing serious eye irritation upon contact.
Acetic acid, trifluoro-, 4-ethylphenyl ester finds application primarily in scientific research settings:
Due to its specific properties, it may also have potential applications in pharmaceuticals and materials science, although further research is needed to explore these areas comprehensively.
Direct esterification of 4-ethylphenol with trifluoroacetic acid (TFA) or its derivatives represents the most straightforward route to synthesize acetic acid, trifluoro-, 4-ethylphenyl ester. Acid-catalyzed condensation employs Brønsted or Lewis acid catalysts under reflux conditions. Strong acidic cation exchange resins (e.g., Amberlyst-15) achieve >95% yield at 40–50°C within 20 minutes by enabling efficient water removal through azeotropic distillation with excess ethanol, though ethanol serves as both solvent and reactant [2]. This method eliminates traditional drying towers and filtration steps, simplifying downstream processing. Alternatively, concentrated sulfuric acid (H₂SO₄) catalysis under reflux (62–64°C) provides moderate yields (90–94%), but necessitates extensive washing to remove residual ethanol and acid byproducts, generating significant wastewater [4]. Reaction efficiency hinges on rapid water removal; continuous systems incorporating rectifying towers improve yields to 99% by maintaining stoichiometric balance and immediate byproduct separation [4].
Table 1: Comparative Analysis of Esterification Methods
Catalyst System | Temperature | Reaction Time | Yield (%) | Key Advantage |
---|---|---|---|---|
Cation exchange resin | 40-50°C | 20 min | >95% | Simplified workup, no drying |
Concentrated H₂SO₄ | 62-64°C | 30 min | 90-94% | High conversion rate |
Continuous H₂SO₄ (tower) | 70-80°C | Continuous feed | 99% | Automated water removal |
Acylation of 4-ethylphenol exploits highly electrophilic trifluoroacetylating reagents to form the target ester under mild conditions. Trifluoroacetic anhydride (TFAA) reacts with 4-ethylphenol in anhydrous solvents (e.g., dichloromethane) at 0–25°C, achieving near-quantitative yields within 1–2 hours without catalysts due to its superior electrophilicity [6] [9]. This method avoids equilibrium limitations but requires stoichiometric TFAA, increasing costs. Alternatively, Claisen-type condensation adapts well for trifluoroacetate synthesis: ethyl trifluoroacetate undergoes transesterification with 4-ethylphenol activated by sodium ethoxide (NaOEt) in tetrahydrofuran (THF). This method yields 80–85% product at 60°C within 4 hours, leveraging the phenolic compound’s nucleophilicity [3]. Ethyl trifluoroacetate (bp 61°C) serves as both reagent and solvent, simplifying distillation recovery [8] [10].
Table 2: Acylation Reagent Performance Profiles
Reagent | Base/Catalyst | Solvent | Yield (%) | Reaction Scale Feasibility |
---|---|---|---|---|
TFAA | None | CH₂Cl₂ | >98% | Lab to pilot plant |
Ethyl trifluoroacetate | NaOEt | THF | 80-85% | Lab scale (optimized) |
TFA | DCC/DMAP | Toluene | 75% | Limited by byproduct formation |
Late-stage fluorination optimizes precursor accessibility and atom economy. Electrofluorination of acetyl derivatives remains the industrial gold standard: acetic anhydride undergoes electrochemical fluorination in anhydrous HF, followed by hydrolysis to yield TFA at >90% efficiency [7] [9]. This TFA then serves as a precursor for ester synthesis. For direct fluorination of 4-ethylphenol intermediates, potassium fluoride (KF) proves effective. KF-mediated reactions in aprotic solvents (e.g., chloroform) at 60–80°C facilitate nucleophilic displacement of chlorine in chloroacetyl precursors, forming trifluoroacetyl intermediates prior to esterification [1]. Crucially, KF must be finely powdered and dried (150°C, 4 hours) to maximize reactivity, as hydrated salts impede fluorination kinetics. Microwave-assisted fluorination reduces reaction times by 50% but requires specialized equipment [9].
Catalyst innovation drives yield and sustainability improvements. Solid acid catalysts like acidic cation exchange resins (e.g., Nafion/SiO₂ composites) enable esterification at 50°C with 98% conversion and 99.9% purity. These systems permit catalyst recycling >10 times without significant activity loss, reducing waste [2]. Continuous-flow systems integrate catalytic beds with rectifying towers for real-time byproduct separation: trifluoroacetic acid and 4-ethylphenol are fed into a H₂SO₄-catalyzed reactor, while water is continuously separated, pushing equilibrium toward product formation. This setup achieves 99% yield with residence times under 30 minutes [4]. Heteropolyacid catalysts (e.g., H₃PW₁₂O₄₀) show promise in minimizing side reactions like ether formation but require optimization for industrial adoption [9].
Table 3: Catalytic System Performance Metrics
Catalyst Type | Reaction Format | Temperature | Turnover Frequency (h⁻¹) | Reusability |
---|---|---|---|---|
Cation exchange resin | Batch | 50°C | 5.8 | >10 cycles |
H₂SO₄ (continuous tower) | Continuous flow | 70-80°C | 12.3 | Not applicable |
H₃PW₁₂O₄₀ | Batch | 65°C | 8.1 | 5 cycles |
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